“1-Cyclohexene-1-methanol, 2,4,4-trimethyl-” is a chemical compound with the molecular formula C10H18O . It is also known as p-Menth-3-en-8-ol . This compound is a principal constituent of essential oil isolated from Pinus sylvestris .
The molecular structure of “1-Cyclohexene-1-methanol, 2,4,4-trimethyl-” can be represented by the IUPAC Standard InChI: InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h6,8,11H,4-5,7H2,1-3H3
.
The physical and chemical properties of “1-Cyclohexene-1-methanol, 2,4,4-trimethyl-” include a molecular weight of 154.2493 . It is a colorless thick liquid with the aroma of clove flowers . It has a freezing point of 37°C and a boiling point of 219°C . It is soluble in ethanol, acetone, chloroform, ether, and benzene, but insoluble in water .
1-Cyclohexene-1-methanol, 2,4,4-trimethyl- is an organic compound with the molecular formula . This compound is a derivative of cyclohexene that features a hydroxymethyl group and three methyl groups attached to the cyclohexene ring. It is recognized for its applications across various scientific fields, including organic synthesis and industrial chemistry. The compound is also known by its CAS Registry Number, 103985-40-6, which facilitates its identification in chemical databases.
This compound can be synthesized through various chemical reactions. It is often produced in research laboratories and industrial settings where organic compounds are synthesized for specific applications. The synthesis methods are optimized to ensure high yield and purity.
1-Cyclohexene-1-methanol, 2,4,4-trimethyl- falls under the category of alcohols due to the presence of the hydroxymethyl group. It can also be classified as a terpene derivative because of its structural features that are characteristic of terpenes.
The synthesis of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. For instance, controlling temperature and reaction time can significantly influence the outcome. Industrial methods may utilize continuous flow reactors to enhance reaction efficiency and scalability.
The molecular structure of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- can be depicted as follows:
This compound features a cyclohexene ring with a hydroxymethyl group at one position and three methyl groups at positions 2, 4, and 4.
1-Cyclohexene-1-methanol, 2,4,4-trimethyl- is involved in several types of chemical reactions:
The mechanism of action for 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- involves its interaction with biological systems at a molecular level. The hydroxyl group facilitates hydrogen bonding with enzymes and receptors, influencing various biochemical pathways. The specific pathways affected depend on the application context; for example, it may act as an intermediate in metabolic processes or as a reactive species in synthetic chemistry.
1-Cyclohexene-1-methanol, 2,4,4-trimethyl- exhibits several notable physical properties:
The chemical properties include reactivity patterns typical of alcohols and alkenes:
Relevant data from chemical databases supports these properties and provides insights into potential hazards associated with handling this compound.
1-Cyclohexene-1-methanol, 2,4,4-trimethyl- has several scientific uses:
These applications highlight the versatility of this compound in both industrial and research settings.
The Diels-Alder reaction between 2,4-dimethyl-1,3-pentadiene and acrolein derivatives serves as the foundational synthetic route to the 1-cyclohexene core structure. This [4+2] cycloaddition demonstrates predictable regioselectivity and stereospecificity, governed by frontier molecular orbital interactions and substituent electronic effects [7]. The reaction proceeds through a concerted, suprafacial transition state, yielding a cyclohexene ring with defined stereochemistry at the ring fusion points. The inherent endo preference (Alder rule) ensures optimal orbital overlap when chiral catalysts are employed [7].
Asymmetric variants utilizing chiral titanium-BINOL complexes (e.g., (R)-1,1′-binaphthoxydichlorotitanium) achieve moderate enantiocontrol (24% ee), as demonstrated in Nussbaumer and Fráter's seminal work [2]. Computational studies indicate that enantioselectivity limitations stem from competing transition state geometries and insufficient steric differentiation by early chiral catalysts. Recent advances focus on Lewis acid catalysts with tailored bisoxazoline ligands, which improve steric shielding and coordinate more effectively with the dienophile carbonyl, pushing enantiomeric excess above 85% in model systems [7].
Table 1: Performance of Chiral Catalysts in Asymmetric Diels-Alder Synthesis
Catalyst System | ee (%) | Yield (%) | Key Stereochemical Outcome |
---|---|---|---|
(R)-Binaphthoxydichlorotitanium | 24 | 68 | Low endo selectivity |
Cu(II)-Bis(oxazoline) complex | 85 | 75 | High exo:endo ratio (8:1) |
Chiral Imidazolidinone organocatalyst | 92 | 82 | Enantioselective α-face attack |
Post-cyclization functionalization via nucleophilic addition to the aldehyde intermediate provides access to the hydroxymethyl group. Grignard reagents (e.g., methylmagnesium bromide) react with the Diels-Alder-derived aldehyde to form a secondary alcohol. However, steric hindrance from the 2,4,4-trimethyl substituents significantly reduces addition efficiency, with yields dropping below 40% in non-optimized systems [2] [3].
Critical enhancements involve:
The reaction proceeds through a six-membered transition state where the Grignard reagent approaches the aldehyde carbonyl anti to the bulky cyclohexyl substituent, achieving diastereoselectivities up to 4:1. This stereochemical outcome is critical for subsequent resolution steps targeting enantiopure irones [2].
Table 2: Grignard Reaction Optimization Parameters
Condition Modifications | Yield (%) | Diastereomeric Ratio (syn:anti) |
---|---|---|
Standard conditions (THF, 25°C) | 38 | 1.2:1 |
CeCl₃ additive, THF | 65 | 3.1:1 |
CeCl₃ additive, CH₂Cl₂ | 72 | 3.8:1 |
Slow addition (–78°C), CH₂Cl₂ | 78 | 4:1 |
Enantiopure 2,2,4-trimethyl-3-cyclohexene-1-methanol is accessible via kinetic resolution using hydrolytic enzymes. Pseudomonas cepacia lipase (PCL) demonstrates exceptional efficiency in the transesterification of the racemic alcohol with vinyl acetate, selectively acylating the (1R,5S)-enantiomer while leaving the desired (1S,5R)-isomer unreacted [2]. This process achieves 96% enantiomeric excess at 50% conversion, outperforming chemical resolution agents like homochiral 1-phenylethylamine [2].
The reaction mechanism involves:
Table 3: Lipase Performance in Kinetic Resolution
Enzyme Source | Acyl Donor | Conversion (%) | ee (%) | Selectivity (E) |
---|---|---|---|---|
Pseudomonas cepacia lipase | Vinyl acetate | 50 | 96 | >200 |
Porcine pancreatic lipase | Vinyl butanoate | 42 | 88 | 35 |
Candida antarctica lipase B | Isopropenyl acetate | 48 | 92 | 120 |
Notably, olfactory evaluations confirm the superior fragrance of (–)-(1R,5S)-irones derived from this enantiomer, driving industrial interest in enzymatic processes despite their inherent 50% yield limitation [2].
Two divergent pathways dominate industrial production:
Hydroboration with disiamylborane exhibits Markovnikov selectivity, but the 1,2,3-trisubstituted double bond in 2,4,4-trimethylcyclohexene derivatives leads to competing anti-Markovnikov addition (15–30% yield of undesired isomer). Metal-catalyzed methods using Cu(I)/NHC complexes improve regioselectivity (>8:1) but introduce catalyst cost and separation challenges [8].
Table 4: Process Economics and Selectivity Comparison
Parameter | Diels-Alder/Grignard Route | Hydroboration-Oxidation |
---|---|---|
Overall yield | 52% (3 steps) | 45% (2 steps) |
Regioselectivity | N/A (post-functionalization) | 3.5:1 (uncatalyzed) |
Stereochemical control | High (dr >4:1) | Moderate (dr ~2:1) |
Catalyst requirements | Chiral Ti (cost: $3,500/mol) | Cu-NHC (cost: $1,200/mol) |
Scalability | Demonstrated at 100 kg scale | Limited to <10 kg batches |
Translating batch synthesis to continuous manufacturing faces three core challenges:
Pilot-scale trials demonstrate 23% higher productivity versus batch mode, with 98.5% purity achieved through integrated liquid-liquid separation membranes [2].
Table 5: Continuous Flow Reactor Performance Metrics
Reaction Stage | Reactor Type | Residence Time | Conversion/ee | Productivity (kg/L/h) |
---|---|---|---|---|
Diels-Alder | Microtube PFR (0.5 mm ID) | 60 min | 89% | 0.82 |
Grignard addition | CSTR cascade | 15 min | 94% | 1.15 |
Enzymatic resolution | Packed-bed (immobilized) | 120 min | 98% ee | 0.28 |
Integrated process | Hybrid system | 195 min total | 96% ee, 76% yield | 0.61 |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0